![molecular formula C16H14N4S B5677459 6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}nicotinonitrile](/img/structure/B5677459.png)
6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}nicotinonitrile
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Overview
Description
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to 6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]thio}nicotinonitrile, often involves methods such as alkylation, aralkylation, or condensation reactions. For instance, methylation and benzylation of nitro benzimidazoles under uniform conditions have been explored to understand the structural outcomes of such reactions (Reddy & Rao, 1969). Additionally, the synthesis and transformations of 1-methyl-2-(thiophen-3-yl)-1H-benzimidazole through reactions like nitration, bromination, and sulfonation offer insights into the chemical reactivity of such structures (El’chaninov & Aleksandrov, 2016).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be elucidated through techniques like X-ray crystallography, NMR, and IR spectroscopy. Studies have shown that the steric arrangement and electronic polarization within substituted pyrimidine systems play a significant role in determining the properties of the compounds (Cobo et al., 2018).
Chemical Reactions and Properties
The chemical reactions involving benzimidazole derivatives are diverse, including electrophilic substitution reactions, cyclization, and interactions with acids. The reactivity can be influenced by substituents, as seen in reactions of 6-methyl- and 4,6-dimethyl-2-arylaminonicotinonitriles with acids, demonstrating the impact of steric hindrance and the formation of various derivatives (Shramm & Konshin, 1982).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application. These properties can be significantly affected by the molecular structure and the presence of substituents, as evidenced by studies on compounds like 4-bromo-2-(5-bromothiophen-2-yl)-1-[(5-bromothiophen-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole (Geiger et al., 2014).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, potential as catalysts, and interactions in biological systems, define the utility of benzimidazole derivatives in various fields. The synthesis and characterisation of 2-(5-methyl-1H-benzimidazol-2-yl)-4-bromo/nitro-phenols and their complexes with zinc(II) ion underscore the versatility of these compounds in forming complexes and their potential in catalysis and bioactive applications (Tavman, 2006).
properties
IUPAC Name |
6-methyl-2-[(6-methyl-1H-benzimidazol-2-yl)methylsulfanyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4S/c1-10-3-6-13-14(7-10)20-15(19-13)9-21-16-12(8-17)5-4-11(2)18-16/h3-7H,9H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJMMTOFYGMTFAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(N2)CSC3=C(C=CC(=N3)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-2-{[(5-methyl-1H-benzimidazol-2-yl)methyl]sulfanyl}nicotinonitrile |
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